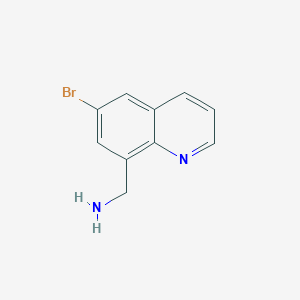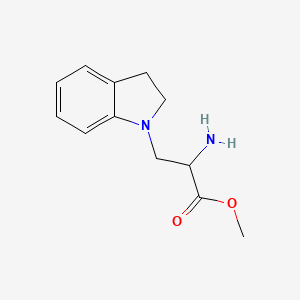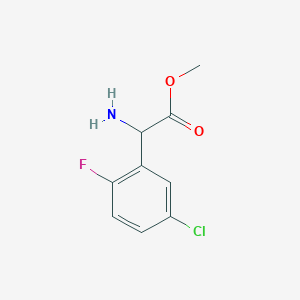
Methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate is an organic compound with the molecular formula C9H9ClFNO2. This compound is characterized by the presence of an amino group, a chloro group, and a fluorine atom attached to a phenyl ring, along with a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate typically involves the esterification of 2-amino-2-(5-chloro-2-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include dechlorinated compounds.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
Methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- Methyl 2-amino-2-(2-fluorophenyl)acetate
- Methyl 2-amino-2-(5-chloro-4-fluorophenyl)acetate
- Methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate
Comparison: Methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate is unique due to the specific positioning of the chloro and fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C9H9ClFNO2 |
|---|---|
分子量 |
217.62 g/mol |
IUPAC名 |
methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3 |
InChIキー |
CBJUHJSOOPZLBA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=C(C=CC(=C1)Cl)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


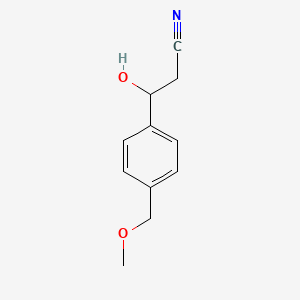
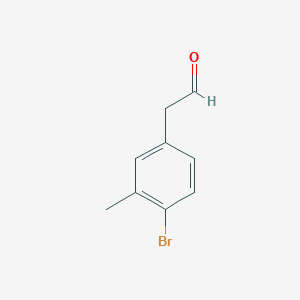

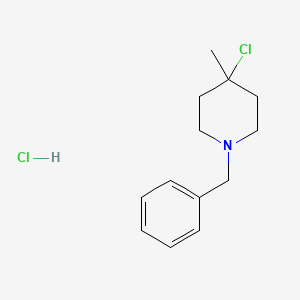
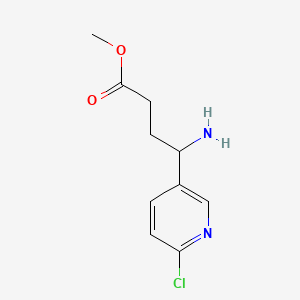


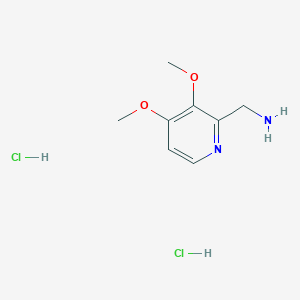
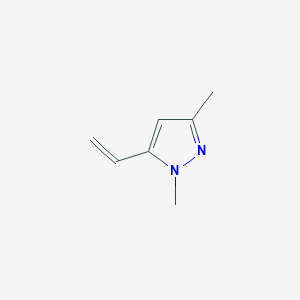
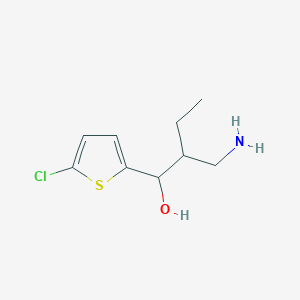
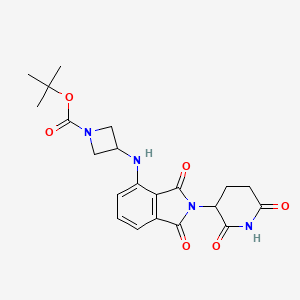
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one](/img/structure/B13550414.png)
